Ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClO4/c1-5-25-21(24)19-17-12-16(26-13-14-6-8-15(23)9-7-14)10-11-18(17)27-20(19)22(2,3)4/h6-12H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPRFWWUXZXJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)Cl)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound, with the CAS number 384353-32-6, has the molecular formula and a molecular weight of 388.87 g/mol. Its structure features a benzofuran core substituted with an ethyl ester and a chlorophenyl group, which may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties. This activity may be linked to the ability to scavenge free radicals and reduce oxidative stress in cells .
- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation in various models, potentially through inhibition of pro-inflammatory cytokines .
- Antitumor Properties : Preliminary research suggests that this compound may inhibit tumor cell proliferation. It could induce apoptosis in cancer cells, although detailed studies are required to elucidate the specific pathways involved .
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Case Studies
- Antioxidant Activity : In a study published in MDPI, a series of benzofuran derivatives were tested for their ability to scavenge free radicals. This compound exhibited a significant reduction in DPPH radical levels, suggesting strong antioxidant capacity .
- Anti-inflammatory Effects : A research article highlighted the compound's ability to reduce inflammation markers in a rat model of arthritis. The treated group showed lower levels of TNF-alpha and IL-6 compared to controls, indicating effective modulation of inflammatory responses .
- Antitumor Activity : In vitro assays revealed that this compound could inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase, leading to increased apoptosis rates as evidenced by flow cytometry analysis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table highlights key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on substituent contributions.
Key Observations:
Substituent Effects: The 4-chlorophenyl group in the target compound enhances lipophilicity (higher XLogP3 vs. Fluorine (in 308297-46-3) increases metabolic stability and electronegativity but adds molecular weight . Methoxy (in 433701-96-3) is electron-donating, reducing logP and altering electronic interactions compared to chlorine .
Steric and Synthetic Considerations :
- The tert-butyl group (common in all analogs) provides steric protection against metabolic degradation.
- Bromine (in 308297-46-3) may complicate synthesis due to reactivity, whereas chlorine and fluorine are more straightforward to incorporate .
Q & A
Q. Optimization Tips :
- Use high-resolution mass spectrometry (HRMS) and HPLC to monitor intermediate purity .
- Adjust solvent polarity (e.g., THF vs. DCM) to improve yields in sulfoxide formation, as demonstrated in analogous benzofuran syntheses .
Advanced: How can crystallographic data resolve ambiguities in the stereochemistry of substituents on the benzofuran core?
Methodological Answer:
X-ray crystallography is critical for unambiguous structural determination:
- Data Collection : Use single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.54178 Å) to resolve heavy atoms like chlorine .
- Refinement : Employ SHELX software (e.g., SHELXL for refinement) to model thermal displacement parameters and hydrogen bonding networks .
- Validation : Cross-validate with DFT calculations (e.g., Gaussian09) to confirm bond angles and dihedral angles, especially for sterically hindered tert-butyl groups .
Case Study : Analogous compounds, such as 5-chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran, required refinement of sulfoxide orientation using riding models for H-atoms .
Basic: What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., tert-butyl δ ~1.3 ppm, aromatic protons δ ~6.8–7.4 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the benzofuran core .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like cytochrome P450 or kinase enzymes. For example:
- Pharmacophore Mapping : Align the (4-chlorophenyl)methoxy group with hydrophobic pockets in fungal CYP51 (a target for antifungal agents) .
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities, leveraging structural data from related benzofuran derivatives .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the tert-butyl group in aqueous vs. lipid bilayer environments .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders or organic vapors .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity Screening : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity during preclinical evaluation .
Advanced: How can researchers address contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay Standardization :
- Use identical cell lines (e.g., HepG2 for hepatotoxicity) and positive controls (e.g., doxorubicin for cytotoxicity) .
- Validate antifungal activity against Candida albicans ATCC 90028 with clotrimazole as a reference .
- Data Normalization : Express IC₅₀ values relative to solvent controls (e.g., DMSO ≤0.1%) to minimize solvent interference .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile discrepancies in enzyme inhibition studies .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Purification : Replace column chromatography with recrystallization (e.g., acetone/hexane) for large batches .
- Byproduct Control : Optimize stoichiometry to minimize sulfone formation during sulfoxide synthesis, as seen in analogous protocols .
- Yield Improvement : Use continuous flow reactors for esterification steps to enhance throughput and reduce side reactions .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?
Methodological Answer:
- Substituent Scanning :
- Replace the tert-butyl group with cyclopropane to reduce steric bulk while retaining hydrophobicity .
- Modify the (4-chlorophenyl)methoxy group to a nitro or trifluoromethyl derivative for improved electron-withdrawing effects .
- Bioisosterism : Substitute the benzofuran core with indole or thiophene rings to explore alternative binding conformations .
- In Vivo Testing : Use zebrafish models to evaluate pharmacokinetic properties (e.g., logP) before murine studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
